molecular formula C3H9ClN6 B7737392 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride CAS No. 873-28-9

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride

Cat. No.: B7737392
CAS No.: 873-28-9
M. Wt: 164.60 g/mol
InChI Key: CFGXZSUQSDATNR-UHFFFAOYSA-N
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Description

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride is a chemical compound with the molecular formula C3H9ClN6 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride typically involves the reaction of triaminoguanidine hydrochloride with acetic acid, followed by hydrolysis with diluted hydrochloric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.

Scientific Research Applications

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-hydrazino-5-methyl-1,2,4-triazole:

    5-amino-1H-1,2,4-triazole-3-carbohydrazide: A related compound with different functional groups but similar reactivity.

Uniqueness

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydrazinyl-5-methyl-1,2,4-triazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N6.ClH/c1-2-7-8-3(6-4)9(2)5;/h4-5H2,1H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGXZSUQSDATNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597468
Record name 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-28-9, 59545-76-5
Record name 4H-1,2,4-Triazol-4-amine, 3-hydrazinyl-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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